N-(1,4-dioxan-2-ylmethyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide
Description
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Properties
IUPAC Name |
N-(1,4-dioxan-2-ylmethyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4/c1-13-22-19(28-23-13)14-4-5-17(20-9-14)24-6-2-3-15(11-24)18(25)21-10-16-12-26-7-8-27-16/h4-5,9,15-16H,2-3,6-8,10-12H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEGLOMZIXACNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=C(C=C2)N3CCCC(C3)C(=O)NCC4COCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,4-dioxan-2-ylmethyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide is a complex organic compound with significant potential for biological activity due to its unique structural features. This compound combines a piperidine moiety with a dioxane ring and an oxadiazole-substituted pyridine, which may enhance its pharmacological properties.
The molecular formula of this compound is C_{19}H_{22}N_{4}O_{3}, and it has a molecular weight of approximately 387.44 g/mol. The presence of the carboxamide group indicates potential interactions with biological targets, particularly receptors and enzymes.
The biological activity of this compound is likely mediated through interactions with specific receptors in the central nervous system or other biological systems. The oxadiazole and pyridine components are known to influence neurotransmitter modulation and enzyme inhibition.
Biological Activity Studies
Recent studies have focused on the cytotoxicity and growth inhibitory effects of this compound on various cancer cell lines. Notable findings include:
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Cytotoxicity : The compound exhibited significant cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-468 (triple-negative breast cancer). The GI50 values (the concentration required to inhibit cell growth by 50%) were observed to be below 20 µM in several instances, indicating potent activity.
Cell Line GI50 Value (µM) MCF-7 12.2 MDA-MB-468 6.57 - Apoptosis Induction : Flow cytometric analysis revealed that the compound induced apoptosis in MDA-MB-468 cells, with rates of apoptosis induction reaching up to 37.1%, significantly higher than the control agent gefitinib.
- Enzyme Inhibition : The compound demonstrated inhibitory activity against key enzymes involved in cancer progression, such as PI3Kβ and DNA-PK. Inhibition rates were recorded at 71.8% for PI3Kβ, suggesting a targeted mechanism that could be leveraged for therapeutic applications.
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Study on Breast Cancer Cell Lines : A study evaluated the effects of the compound on MDA-MB-468 cells and reported significant growth inhibition alongside apoptosis induction. The study concluded that the compound's structural components contribute to its selective cytotoxicity against aggressive breast cancer phenotypes.
- Mechanistic Insights : Further investigations into the mechanistic pathways revealed that the compound may inhibit pathways related to cell survival and proliferation, particularly through modulation of Akt phosphorylation levels.
Q & A
Q. What are the standard synthetic routes for N-(1,4-dioxan-2-ylmethyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide?
The synthesis typically involves multi-step protocols:
- Oxadiazole ring formation : Cyclization of amidoxime precursors with activating agents like carbodiimides or trifluoroacetic anhydride .
- Piperidine-pyridine coupling : Buchwald-Hartwig amination or nucleophilic substitution to attach the pyridine-oxadiazole moiety to the piperidine core .
- Carboxamide functionalization : Activation of the carboxylic acid (e.g., using HATU or EDC) followed by coupling with 1,4-dioxan-2-ylmethylamine .
- Purification : Column chromatography or recrystallization to isolate the final product, with characterization via H/C NMR and IR spectroscopy .
Q. How is the structural integrity of this compound validated experimentally?
- Spectroscopic techniques : H/C NMR confirms proton environments and carbon frameworks (e.g., oxadiazole C=N at ~160 ppm, piperidine CH groups at 1.5–2.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves stereochemistry and bond angles, critical for understanding bioactivity .
Q. What computational tools are used to predict its physicochemical properties?
- LogP and solubility : Software like MarvinSketch or ACD/Labs predicts hydrophobicity (LogP ~2.5) and solubility in DMSO/water mixtures .
- Conformational analysis : Molecular dynamics (MD) simulations assess flexibility of the 1,4-dioxane and piperidine rings .
Advanced Research Questions
Q. How can synthetic yields be optimized for the oxadiazole intermediate?
- Reaction conditions : Use microwave-assisted synthesis to reduce cyclization time (e.g., 30 min at 120°C vs. 12 hrs conventionally) .
- Catalysts : Yb(OTf) improves oxadiazole formation efficiency (yield increase from 45% to 78%) .
- Solvent effects : Polar aprotic solvents (DMF or THF) enhance reaction rates compared to toluene .
Q. How to resolve contradictions in reported bioactivity data for similar piperidine-oxadiazole derivatives?
- Assay standardization : Compare IC values under identical conditions (e.g., ATP concentration in kinase assays) .
- Impurity profiling : Use HPLC-MS to rule out side products (e.g., unreacted amidoxime) that may skew activity results .
- Target selectivity panels : Test against off-target enzymes (e.g., cytochrome P450 isoforms) to confirm specificity .
Q. What strategies are employed to study structure-activity relationships (SAR) for this compound?
- Substituent variation : Replace 3-methyl-oxadiazole with 3-trifluoromethyl or 3-phenyl groups to assess electronic effects .
- Bioisosteric replacements : Swap 1,4-dioxane with tetrahydrofuran or morpholine to evaluate steric and H-bonding impacts .
- Pharmacophore mapping : Overlay active/inactive analogs to identify critical binding motifs (e.g., oxadiazole C=N as a hydrogen bond acceptor) .
Q. What methodologies are used to assess its metabolic stability?
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- CYP inhibition screening : Test against CYP3A4/2D6 isoforms using fluorescent probes .
- Reactive metabolite detection : Trapping studies with glutathione (GSH) to identify electrophilic intermediates .
Key Research Challenges
- Stereochemical control : The piperidine-3-carboxamide chiral center requires asymmetric synthesis (e.g., chiral auxiliaries or enzymatic resolution) .
- Biological off-target effects : Proteomic profiling (e.g., affinity pulldown assays) identifies unintended targets .
- Scale-up limitations : Low solubility (<10 µg/mL) necessitates salt formation or prodrug strategies for in vivo studies .
Collaborative Research Opportunities
- Computational chemistry : Partner with MD experts to model binding poses in kinase active sites .
- Pharmacology : Collaborate on PK/PD studies using radiolabeled compound (e.g., C-tracing) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
